Bienvenue dans la boutique en ligne BenchChem!

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Medicinal Chemistry Isomer Differentiation Computational Chemistry

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1367752-46-2) is a heterocyclic small molecule (C11H12N4, MW 200.24 g/mol) featuring a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at the N1 position and a nitrile group at the 7-position. The compound belongs to the imidazo[1,2-b]pyrazole class, a scaffold recognized for diverse pharmacological activities including anti-inflammatory, anticancer, anti-angiogenic, and anti-tubercular effects.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 1367752-46-2
Cat. No. B1471847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS1367752-46-2
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=C(C=N3)C#N
InChIInChI=1S/C11H12N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4H2
InChIKeyKQZSKEJJSKQQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1367752-46-2): Procurement-Relevant Identity and Class Context


1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1367752-46-2) is a heterocyclic small molecule (C11H12N4, MW 200.24 g/mol) featuring a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at the N1 position and a nitrile group at the 7-position [1]. The compound belongs to the imidazo[1,2-b]pyrazole class, a scaffold recognized for diverse pharmacological activities including anti-inflammatory, anticancer, anti-angiogenic, and anti-tubercular effects [2][3]. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist, relevant for HIV, asthma, rheumatoid arthritis, and autoimmune disease research [4]. Vendors typically supply this compound at 95% purity for research use [1].

Why 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cannot Be Replaced by Close Analogs: Regioisomeric and Substituent-Specific Differentiation


Substituting 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with the 6-carbonitrile positional isomer (CAS 2098141-35-4) or the 6-methyl-7-carbonitrile analog (CAS 2098141-55-8) introduces distinct regiochemical and steric features that alter hydrogen-bonding topology, molecular recognition, and computed physicochemical properties [1][2]. The nitrile position on the imidazo[1,2-b]pyrazole ring system determines the orientation of the electron-withdrawing group relative to the bridgehead nitrogen, which is critical in nucleoside analog design and receptor binding [3]. The N1-cyclopentyl group provides distinct lipophilic bulk compared to the unsubstituted parent (CAS 91296-19-4) or N-methyl variants, affecting logP, solubility, and metabolic stability [1]. Class-level evidence shows that imidazo[1,2-b]pyrazole derivatives exhibit steep structure-activity relationships (SAR) in anti-inflammatory and anticancer assays, where small substituent changes can abolish activity [4]. Generic substitution therefore risks loss of the specific pharmacological profile for which this compound is procured.

Quantitative Differentiation Evidence for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1367752-46-2)


Nitrile Regiochemistry: 7-Carbonitrile vs. 6-Carbonitrile Isomer – Computed Property Differentiation

The target compound (7-carbonitrile isomer, CAS 1367752-46-2) can be differentiated from the 6-carbonitrile positional isomer (CAS 2098141-35-4) by distinct computed molecular properties. Both compounds share the same molecular formula (C11H12N4) and molecular weight (200.24 g/mol) but differ in the nitrile attachment position on the imidazo[1,2-b]pyrazole ring, altering the electronic environment of the ring system [1][2]. The topological polar surface area (TPSA) is identically computed at 46 Ų for both isomers, but differences exist in hydrogen bond donor count (0 for both) and the spatial orientation of the nitrile group, which influences molecular recognition in biological targets [1][2]. The 7-carbonitrile isomer positions the electron-withdrawing group adjacent to the bridgehead nitrogen, whereas the 6-carbonitrile positions it on the pyrazole ring, a distinction critical in nucleoside analog design where the 7-carbonitrile orientation is required for β-D-ribofuranosyl attachment [3].

Medicinal Chemistry Isomer Differentiation Computational Chemistry

N1-Cyclopentyl vs. N1-Unsubstituted Parent: Lipophilicity and Drug-Likeness Differentiation

The target compound with an N1-cyclopentyl group shows a substantial increase in computed lipophilicity compared to the unsubstituted parent 1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 91296-19-4). The cyclopentyl group adds approximately 68 Da of molecular weight and increases XLogP3 from approximately -0.2 (estimated for the parent) to 1.0 for the target compound, representing a shift of approximately +1.2 log units [1]. Additionally, the hydrogen bond donor count decreases from 1 (parent, due to NH) to 0 (N-cyclopentyl, no NH), eliminating a hydrogen bond donor site. Rotatable bond count increases from 0 to 1, reflecting the cyclopentyl attachment. These changes typically translate to improved membrane permeability and metabolic stability in cell-based assays, consistent with the class-wide observation that N-substitution on imidazo[1,2-b]pyrazoles modulates biological activity [2].

Physicochemical Property Lipophilicity Drug Design

CCR5 Antagonist Potential: Class-Level Evidence Supporting Target-Specific Procurement Over Generic Pyrazole Analogs

Preliminary pharmacological screening reported in association with this compound indicates potential CCR5 antagonist activity, positioning it for use in CCR5-mediated disease research including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Within the imidazo[1,2-b]pyrazole class, N-substituted derivatives have been shown to substantially increase antiviral activity in CCR5 antagonism programs, with optimized leads achieving IC50 values as low as 0.200 nM to 1.20 nM against human CCR5 in cell-based fusion assays [2][3]. The specific 7-carbonitrile-1-cyclopentyl combination represents a distinct chemotype within the broader CCR5 antagonist landscape, differentiated from the more common piperidine-based CCR5 antagonists (e.g., maraviroc, vicriviroc) and from pyrazole-only CCR5 ligands by its fused imidazo-pyrazole bicyclic core [4].

CCR5 Antagonist HIV Research Chemokine Receptor

Imidazo[1,2-b]pyrazole Scaffold Anti-Inflammatory Activity: Comparative Class Potency vs. Monocyclic Pyrazoles

Imidazo[1,2-b]pyrazole derivatives, including N-substituted variants, have demonstrated the ability to block reactive oxygen species (ROS) production, platelet aggregation, and p38MAPK phosphorylation in both human platelets and Human Umbilical Vein Endothelial Cells (HUVEC) [1]. This multi-target anti-inflammatory profile differentiates the bicyclic imidazo[1,2-b]pyrazole scaffold from monocyclic pyrazole-only compounds, which generally show narrower target engagement [1][2]. Within the imidazo-pyrazole class, compounds with carbonitrile substitution have shown antiproliferative activity against cancer cell lines, with the nitrile group contributing to target binding through polar interactions [2]. The specific 7-carbonitrile-1-cyclopentyl combination provides a unique substitution pattern within this active class, though quantitative comparative data for this exact compound against specific analogs have not been published.

Anti-inflammatory p38MAPK Inhibition ROS Modulation

Nucleoside Analog Synthetic Utility: 7-Carbonitrile as the Essential Precursor for Ribonucleoside Construction

The imidazo[1,2-b]pyrazole-7-carbonitrile core is the critical precursor for synthesizing imidazo[1,2-b]pyrazole ribonucleosides, a class of purine analogs containing a bridgehead nitrogen atom [1]. The established synthetic route requires the 7-carbonitrile regioisomer specifically: condensation of 2-hydrazinoacetaldehyde diethyl acetal with (ethoxymethylene)malononitrile gives the 7-carbonitrile intermediate, which after silylation and glycosylation yields both N1-β-D-ribofuranosyl and N5-glycosyl isomers [1]. The N1-cyclopentyl-substituted variant (target compound) serves as a pre-functionalized analog where the cyclopentyl group is already installed, bypassing the need for post-glycosylation N-alkylation. This is distinct from the 6-carbonitrile isomer (CAS 2098141-35-4) or the 6-methyl-7-carbonitrile analog (CAS 2098141-55-8), which would not be compatible with the established nucleoside synthetic pathway due to altered regiochemistry or additional steric hindrance [1][2].

Nucleoside Chemistry Purine Analogs Synthetic Building Block

Antitubercular Screening Potential: Imidazo[1,2-b]pyrazole Class Activity Against Mycobacterium tuberculosis

A large library of imidazo-pyrazole and pyrazole derivatives has been screened for antitubercular activity, with many compounds demonstrating >90% inhibition of Mycobacterium tuberculosis growth in preliminary screening [1]. The most active compounds from this class achieved complete growth inhibition at concentrations below 10 μg/mL [1]. The bicyclic imidazo[1,2-b]pyrazole scaffold, particularly those bearing nitrile substituents, contributed to enhanced antimycobacterial activity compared to monocyclic pyrazole analogs in the same screening panel [1]. While the specific 1-cyclopentyl-7-carbonitrile compound was not individually reported in this screen, its structural features (N1-cyclopentyl substitution, 7-carbonitrile) align with the pharmacophoric elements identified as favorable for antitubercular activity within this chemotype [1][2].

Antitubercular Mycobacterium tuberculosis Infectious Disease

Recommended Application Scenarios for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Based on Available Evidence


CCR5 Antagonist Hit Identification and Lead Optimization in HIV and Autoimmune Disease Research

Based on preliminary CCR5 antagonist screening data associated with this compound [1] and the established class-level potency of N-substituted imidazo-pyrazoles in CCR5 cell-cell fusion assays (IC50 range 0.200 nM – 1.20 nM for optimized analogs) [2], this compound is suitable as a starting point for CCR5-targeted hit-to-lead programs. Its N1-cyclopentyl-7-carbonitrile scaffold is structurally distinct from piperidine-based CCR5 antagonists (maraviroc, vicriviroc) [3], offering an alternative chemotype for addressing resistance or improving selectivity. Users should independently verify CCR5 antagonist potency in their assay systems, as specific IC50 values for this compound are not publicly available.

Imidazo[1,2-b]pyrazole Nucleoside Analog Synthesis Using Pre-Functionalized 7-Carbonitrile Building Block

The established synthetic route to imidazo[1,2-b]pyrazole ribonucleosides requires the 7-carbonitrile core for successful glycosylation at the N1 and N5 positions [1]. The target compound provides the 7-carbonitrile functionality with the N1-cyclopentyl group pre-installed, enabling direct elaboration to cyclopentyl-substituted nucleoside analogs without post-glycosylation N-alkylation. This is specifically differentiated from the 6-carbonitrile isomer (CAS 2098141-35-4), which lacks the regiochemistry required for the established nucleoside synthesis pathway. The 6-methyl-7-carbonitrile analog (CAS 2098141-55-8) introduces additional C6 steric hindrance that may compromise glycosylation efficiency [2].

Multi-Target Anti-Inflammatory Agent Development Leveraging Imidazo-Pyrazole p38MAPK/ROS/Platelet Polypharmacology

Class-level evidence demonstrates that imidazo[1,2-b]pyrazole derivatives simultaneously block ROS production, platelet aggregation, and p38MAPK phosphorylation in human platelets and HUVEC cells [1]. The target compound's N1-cyclopentyl substitution provides differentiated lipophilicity (XLogP3=1) and zero hydrogen bond donor count compared to the unsubstituted parent, which may enhance cell permeability for intracellular target engagement [2]. This compound can serve as a tool for exploring multi-pathway anti-inflammatory mechanisms, with the understanding that specific potency data need to be generated by the end user.

Antitubercular Screening Hit Exploration Targeting >90% M. tuberculosis Growth Inhibition

The imidazo[1,2-b]pyrazole scaffold has been validated in antitubercular screening campaigns where multiple derivatives achieved >90% inhibition of M. tuberculosis growth [1]. The target compound combines favorable structural features (bicyclic core, nitrile substituent, N1-cyclopentyl lipophilic group) that align with the active pharmacophore identified in this class. For tuberculosis drug discovery programs seeking novel chemotypes distinct from existing clinical candidates, this compound offers a tractable starting point with established synthetic accessibility at 95% purity from commercial vendors [2].

Quote Request

Request a Quote for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.